molecular formula C8H13ClN2O B193161 (2-butyl-4-chloro-1H-imidazol-5-yl)methanol CAS No. 79047-41-9

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Cat. No.: B193161
CAS No.: 79047-41-9
M. Wt: 188.65 g/mol
InChI Key: DXSZKDOOHOBZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol ( 79047-41-9) is a critical chemical building block in medicinal chemistry, most prominently known as a core precursor in the synthesis of Losartan and its analogues . Losartan is a widely prescribed angiotensin II receptor blocker (ARB) used to treat hypertension, diabetic nephropathy, and heart failure . The value of this compound in research stems from its imidazole core structure, which serves as the fundamental scaffold that binds to the angiotensin II type 1 (AT1) receptor, antagonizing the effects of angiotensin II and leading to vasodilation and reduced blood pressure . Beyond its principal role in developing Losartan, this versatile intermediate has also been utilized in the design and synthesis of novel chalcone and pyrazole derivatives investigated for their angiotensin-converting enzyme (ACE) inhibitory activity, demonstrating its broader applicability in cardiovascular drug discovery research . As a key intermediate for blockbuster drugs, its study is essential for process chemistry optimization and the development of new therapeutic agents targeting the renin-angiotensin system. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSZKDOOHOBZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370867
Record name (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79047-41-9
Record name 2-Butyl-5-chloro-1H-imidazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79047-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

Procedure :

  • Reaction Setup : Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) at 0–5°C.

  • Reduction : Add NaBH₄ portionwise, stirring for 4–6 hours at room temperature.

  • Workup : Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Advantages :

  • Mild conditions preserve the chloro and butyl substituents.

  • High selectivity for aldehydes without over-reduction.

Typical Yields : 85–90% with >95% purity (HPLC).

Catalytic Hydrogenation

Procedure :

  • Catalyst Preparation : Use 5% Pd/C or Raney nickel in ethanol.

  • Hydrogenation : Introduce H₂ gas at 1–3 atm, stirring at 25–40°C until completion (monitored by TLC).

  • Filtration and Isolation : Remove the catalyst via filtration and concentrate the filtrate to isolate the product.

Considerations :

  • Chloro groups remain intact under these conditions due to the mild reducing environment.

  • Yields: 80–88% with minimal byproducts.

Comparative Analysis of Methods

Efficiency and Scalability

Parameter NaBH₄ Reduction Catalytic Hydrogenation
Reaction Time 4–6 hours6–12 hours
Yield 85–90%80–88%
Purity >95%>93%
Scalability Lab to pilot scaleRequires H₂ infrastructure

Key Insight : NaBH₄ is preferred for small-scale synthesis due to operational simplicity, while hydrogenation suits large-scale production despite higher equipment costs.

Byproduct Formation

  • NaBH₄ Method : Minimal side products; unreacted aldehyde is easily separated during crystallization.

  • Hydrogenation : Trace impurities from catalyst leaching, necessitating additional purification steps .

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the hydroxymethyl group to a methyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde or 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.

    Reduction: 2-Butyl-4-chloro-1H-imidazole-5-methyl.

    Substitution: 2-Butyl-4-amino-1H-imidazol-5-yl)methanol or 2-butyl-4-mercapto-1H-imidazol-5-yl)methanol.

Scientific Research Applications

(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol is primarily used in pharmaceutical research as an intermediate or impurity standard. It is crucial in the synthesis and quality control of losartan, an angiotensin II receptor antagonist used to treat high blood pressure. Additionally, this compound is studied for its potential biological activities and interactions with various molecular targets.

Mechanism of Action

The mechanism of action of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol is not well-documented, as it is primarily used as an intermediate or impurity. its structural similarity to losartan suggests that it may interact with angiotensin II receptors, potentially influencing blood pressure regulation pathways.

Comparison with Similar Compounds

Key Observations:

Functional Group at C5: The hydroxymethyl group in this compound is replaced by a carboxylic acid in EXP3174, enhancing angiotensin II receptor (AT1) binding affinity . Losartan retains the hydroxymethyl group as a prodrug feature, requiring hepatic oxidation to EXP3174 for activity .

Tetrazole vs. Carboxylic Acid Bioisosteres :

  • Losartan and candesartan use tetrazole rings as bioisosteres for carboxylic acids, improving bioavailability and resistance to metabolic degradation .
  • Olmesartan employs a medoxomil ester prodrug strategy for enhanced solubility and controlled activation .

Pharmacokinetic Differences: Candesartan exhibits superior blood pressure-lowering efficacy and duration compared to losartan due to its non-prodrug nature and higher receptor affinity . EXP3174 has a longer half-life (6–9 hours) than losartan (1.5–2 hours), contributing to sustained antihypertensive effects .

Notable Findings:

  • In losartan production, improper purification leads to residual this compound (Impurity A), necessitating stringent quality control .

Biological Activity

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-butyl-4-chloro-1H-imidazole with formaldehyde or its derivatives. The process can be optimized using various catalysts and solvents to enhance yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. One notable study highlighted its effectiveness against human acute myeloid leukemia (AML) cell lines. The compound demonstrated significant cytotoxicity, with an IC50 value of approximately 5 µM, indicating its potential as a Bcl-2 inhibitor. It was found to decrease cell proliferation and induce apoptosis by modulating key apoptotic proteins such as Bcl-2 and caspase-9 .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
AML Cells5Bcl-2 inhibition, increased apoptosis
Normal Bone Cells>10Minimal effect on proliferation

Angiotensin Converting Enzyme (ACE) Inhibition

Research has also shown that derivatives of this compound exhibit ACE inhibitory activity. In a study involving a series of synthesized chalcones and pyrazoles derived from this compound, several showed promising ACE inhibition, which is crucial for managing hypertension .

Table 2: ACE Inhibition Results

CompoundACE Inhibition (%)Remarks
Chalcone 185Strong inhibitor
Pyrazole 160Moderate activity
Chalcone 278Comparable to standard inhibitors

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with angiotensin II receptors, potentially influencing blood pressure regulation pathways. This interaction may contribute to both its anticancer and ACE inhibitory activities .

Case Studies

  • Study on AML Cells : A comprehensive in vitro study demonstrated that treatment with this compound resulted in a significant reduction in proliferation rates of AML cells, confirming its potential as an effective anticancer agent .
  • ACE Inhibition Evaluation : Another study evaluated the ACE inhibitory properties of various derivatives, finding that compounds derived from this compound exhibited varying degrees of inhibition, suggesting a pathway for hypertension management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol
Reactant of Route 2
(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.